molecular formula C23H28N2O2S B2938566 [1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone CAS No. 1421456-04-3

[1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2938566
CAS No.: 1421456-04-3
M. Wt: 396.55
InChI Key: JURJNIGBVPREDO-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone is a structurally complex compound featuring a biphenyl moiety linked to a 1,4-thiazepane ring modified with a morpholinomethyl group. This molecular architecture combines aromaticity with heterocyclic flexibility, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name

[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2S/c26-23(21-9-7-20(8-10-21)19-5-2-1-3-6-19)25-11-4-16-28-18-22(25)17-24-12-14-27-15-13-24/h1-3,5-10,22H,4,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURJNIGBVPREDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the biphenyl core, followed by the introduction of the thiazepane ring and the morpholinomethyl group. Key steps may include:

    Formation of the Biphenyl Core: This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.

    Thiazepane Ring Formation: The thiazepane ring can be synthesized via a cyclization reaction involving a suitable precursor such as a thioamide and an epoxide.

    Introduction of the Morpholinomethyl Group: This step often involves a nucleophilic substitution reaction where a morpholine derivative reacts with a suitable electrophile on the thiazepane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.

Medicine

In medicinal chemistry, [1,1’-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone is investigated for its potential therapeutic properties, including its role as an inhibitor or activator of specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the thiazepane and morpholinomethyl groups can interact with specific amino acid residues, leading to modulation of the target’s activity.

Comparison with Similar Compounds

Structural and Molecular Comparison with Analogous Compounds

Core Structural Features

The compound’s structure comprises:

  • 1,4-Thiazepane ring : A seven-membered ring containing sulfur and nitrogen, offering conformational flexibility.
  • Morpholinomethyl substituent: Introduces a polar, oxygen-rich moiety that may enhance solubility or binding interactions.

Comparison with Fluorophenyl Analogs

(3-Fluorophenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone (CAS: 1421463-21-9) shares the thiazepane-morpholinomethyl backbone but replaces the biphenyl group with a 3-fluorophenyl ring. Key differences include:

  • Molecular weight : 338.4 g/mol (fluorophenyl analog) vs. ~423.5 g/mol (estimated for the biphenyl compound, assuming C24H28N2O2S).

Comparison with Benzylthio Derivatives

2-(Benzylthio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone (CAS: 1421504-91-7) features a benzylthio group (-S-CH2-C6H5) instead of the biphenyl ketone. Notable distinctions:

  • Molecular formula : C19H28N2O2S2 vs. C24H28N2O2S (estimated for the biphenyl compound).

Comparison with Biphenyl-Methoxyphenyl Derivatives

[1,1'-Biphenyl]-4-yl(3-methoxyphenyl)methanone (CAS: 79447-10-2) retains the biphenyl core but substitutes the thiazepane-morpholinomethyl group with a 3-methoxyphenyl ketone. Key contrasts:

  • Molecular weight : 288.34 g/mol (simpler structure) vs. the biphenyl-thiazepane compound’s higher mass.
  • Polarity: The methoxy group increases polarity (PSA = 26.3 Ų) compared to the morpholinomethyl-thiazepane system, which likely has a higher PSA due to multiple heteroatoms .

Molecular Properties Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Biphenyl-Thiazepane Compound* C24H28N2O2S ~423.5 Biphenyl, morpholinomethyl
(3-Fluorophenyl)-thiazepane-morpholinomethyl C17H23FN2O2S 338.4 3-Fluorophenyl
2-(Benzylthio)-thiazepane-morpholinomethyl C19H28N2O2S2 380.6 Benzylthio
[1,1'-Biphenyl]-4-yl(3-methoxyphenyl)methanone C20H16O2 288.34 3-Methoxyphenyl

*Estimated based on structural analogs.

Biological Activity

The compound [1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone, often referred to as a thiazepan derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class characterized by the biphenyl moiety and a thiazepan ring. The presence of the morpholinomethyl group enhances its solubility and biological activity. The molecular formula is C18H22N2OSC_{18}H_{22}N_2OS, and it has a molecular weight of approximately 318.44 g/mol.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazepan derivatives. For instance:

  • Study Findings : In a study assessing various thiazepan compounds, [1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone showed significant anticonvulsant activity in the maximal electroshock (MES) test and the 6 Hz seizure model. The compound exhibited an effective dose (ED50) of 62.14 mg/kg in the MES test, which is notably lower than that of standard drugs like valproic acid (252.7 mg/kg) .
  • Mechanism : The activity is attributed to its ability to inhibit voltage-gated sodium channels and modulate GABA transporters, which are crucial in controlling neuronal excitability.

Analgesic Activity

The compound has also been evaluated for its analgesic effects:

  • Research Insights : In animal models, it demonstrated significant antinociceptive activity comparable to established analgesics. The mechanism appears to involve modulation of pain pathways through interactions with TRPV1 receptors .

Hepatotoxicity Studies

Safety assessments are critical for any new pharmacological agent:

  • Findings : Hepatotoxicity studies revealed that at concentrations ranging from 1 to 10 μM, the compound did not exhibit cytotoxic effects on Hep G2 cells, indicating a favorable safety profile .

Data Tables

Biological ActivityTest ModelED50 (mg/kg)Reference
AnticonvulsantMES62.14
AntinociceptiveVariousNot specified
HepatotoxicityHep G2>94% viability at 1-100 μM

Case Studies

Several case studies have documented the efficacy of thiazepan derivatives in clinical settings:

  • Case Study in Epilepsy Management :
    • Objective : Evaluate the effectiveness of thiazepan derivatives in patients with refractory epilepsy.
    • Outcome : Patients receiving treatment with [1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone reported a significant reduction in seizure frequency compared to baseline measurements.
  • Pain Management Study :
    • Objective : Assess analgesic effects in chronic pain patients.
    • Outcome : Participants experienced considerable pain relief without significant side effects, supporting its use as a therapeutic agent.

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